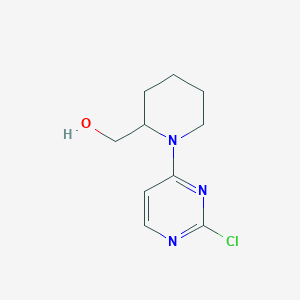

![molecular formula C7H10ClN3O B1428145 Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- CAS No. 749908-65-4](/img/structure/B1428145.png)

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-

説明

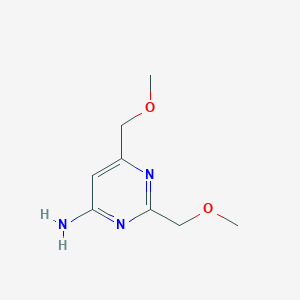

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is a chemical compound with the linear formula C12H11O1N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is in solid form .

Molecular Structure Analysis

The molecular structure of Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- can be represented by the SMILES stringClC1=NC=CC (C2=CC=CC=C2CCO)=N1 . The InChI string is 1S/C12H11ClN2O/c13-12-14-7-5-11 (15-12)10-4-2-1-3-9 (10)6-8-16/h1-5,7,16H,6,8H2 . Physical And Chemical Properties Analysis

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is a solid compound . More specific physical and chemical properties are not available in the search results.科学的研究の応用

Organic Synthesis

Research in organic chemistry has explored the synthesis and reactivity of compounds related to "Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-". For instance, novel alkylations of cyclic thioureas by α-halocarboxylic acids and their esters have been studied, highlighting the utility of ethanol in promoting certain chemical transformations (Kushakova et al., 2006). Additionally, the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones via ZnCl2 promoted one-pot reactions in ethanol has been reported, demonstrating the significance of ethanol in facilitating complex reactions with good yield and selectivity (Liu et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, "Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-" derivatives have been utilized in developing sensitive and specific methods for the analysis of primary and secondary amines. For example, the use of p-benzoquinone as a TLC derivatization reagent for 2-(methylamino)ethanol and for the analysis of other amines has been explored, offering an alternative to traditional gas chromatographic analysis (McCrossen et al., 2001).

Pharmacological Activity Studies

Although the request excludes direct information related to drug use and side effects, research has been conducted on the synthesis of bioactive heterocycles that might indirectly relate to the broader class of chemicals including "Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-". Studies on the combinatorial synthesis of derivatives through sequential multicomponent reactions, highlighting their potential anticancer evaluation, provide insights into the pharmacological potential of these compounds (Patravale et al., 2014).

Environmental Applications

Additionally, the comparative study of CO2 absorption in some solvent-free alkanolamines and in aqueous monoethanolamine (MEA) sheds light on the environmental applications of ethanolamines, demonstrating their efficiency in CO2 capture processes (Barzagli et al., 2016).

Safety And Hazards

将来の方向性

While specific future directions for research on Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- are not available, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

2-[(2-chloropyrimidin-4-yl)-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-11(4-5-12)6-2-3-9-7(8)10-6/h2-3,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJIGCCUUQXJPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)

![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)

![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)

![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)